molecular formula C7H3Cl2FO B2778680 3-Chloro-5-fluorobenzoyl chloride CAS No. 886496-62-4

3-Chloro-5-fluorobenzoyl chloride

Cat. No.: B2778680
CAS No.: 886496-62-4
M. Wt: 193
InChI Key: CQQPZYVMGWYJOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

3-Chloro-5-fluorobenzoyl chloride can be synthesized through the chlorination and fluorination of benzoyl chloride. The process typically involves the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) and fluorinating agents like hydrogen fluoride (HF) or fluorine gas (F2) . The reaction is usually carried out under controlled conditions to ensure the selective substitution of chlorine and fluorine atoms on the benzene ring.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chlorination and fluorination processes. These processes are optimized for high yield and purity, utilizing advanced techniques such as continuous flow reactors and automated control systems to maintain precise reaction conditions .

Chemical Reactions Analysis

Types of Reactions

3-Chloro-5-fluorobenzoyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in reactions with this compound include nucleophiles such as amines, alcohols, and thiols. The reactions are typically carried out under mild to moderate conditions, often in the presence of a base to neutralize the hydrochloric acid formed during the reaction .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific nucleophile used. For example, reactions with amines can yield amides, while reactions with alcohols can produce esters .

Mechanism of Action

The mechanism of action of 3-Chloro-5-fluorobenzoyl chloride involves its reactivity as an acyl chloride. The compound readily reacts with nucleophiles to form acyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile used in the reaction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-5-fluorobenzoyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which enhances its reactivity and versatility in organic synthesis. This dual substitution allows for selective reactions and the formation of a wide range of derivatives, making it a valuable intermediate in various chemical processes .

Properties

IUPAC Name

3-chloro-5-fluorobenzoyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2FO/c8-5-1-4(7(9)11)2-6(10)3-5/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQPZYVMGWYJOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2FO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

3-Chloro-5-fluorobenzoic acid (400 mg, 2.3 mmol) was treated with a solution of oxalyl chloride (4.6 mL of 2.5 M in dichloromethane, 11.5 mmol) and a catalytic amount of N,N-dimethylformamide. The reaction was stirred at ambient temperature for 2.5 hours. The excess oxalyl chloride was removed in vacuo to afford 3-chloro-5-fluorobenzoyl chloride.
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Synthesis routes and methods II

Procedure details

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